

1-(4-Nitrophenyl)cyclopropanecarboxylic acid molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Cat. No.: B1320316

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a derivative of cyclopropanecarboxylic acid featuring a 4-nitrophenyl group attached to the C1 position of the cyclopropane ring. The presence of the electron-withdrawing nitro group and the strained cyclopropane ring confers unique chemical properties to this molecule, making it a valuable intermediate in organic synthesis.

Molecular Formula: C₁₀H₉NO₄[\[1\]](#)

Structure:

Caption: Molecular Structure of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** is presented in the table below.

Property	Value
Molecular Weight	207.18 g/mol
CAS Number	23348-99-4
Melting Point	191-193 °C
pKa	4.45 ± 0.10 (Predicted)
Appearance	Solid

Molecular Geometry

Detailed crystallographic data for **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** is not readily available in the public domain. However, the bond lengths and angles of the core structure can be reasonably estimated from the crystal structure of the closely related analog, **(±)-cis-2-Phenylcyclopropanecarboxylic acid**[2]. The following table presents key geometric parameters from this analog, which are expected to be comparable.

Parameter	Atom Pair/Triplet	Value
Bond Length	C-C (cyclopropane)	~1.5 Å
C-C (phenyl)		~1.39 Å
C-N		~1.47 Å
N-O		~1.22 Å
C-C (carboxyl)		~1.5 Å
C=O		~1.2 Å
C-O		~1.3 Å
Bond Angle	C-C-C (cyclopropane)	~60°
C-C-C (phenyl)		~120°
O-N-O		~124°
O=C-O		~123°

Experimental Protocols

The primary synthetic route to **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** is through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, **1-(4-nitrophenyl)cyclopropanecarbonitrile**.

Synthesis of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**

Reaction Scheme:

Caption: Synthesis of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** via nitrile hydrolysis.

Detailed Protocol:

This protocol is based on the general procedure for the acid-catalyzed hydrolysis of nitriles^[3] [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#).

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle, combine 1-(4-nitrophenyl)cyclopropanecarbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (typically a 1:1 to 2:1 v/v mixture).
- Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent mixture) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically allowed to proceed for several hours until the starting material is consumed.
- Workup:
 - After the reaction is complete, the mixture is cooled to room temperature and then carefully poured over crushed ice with stirring. This will precipitate the crude carboxylic acid product.
 - The precipitate is collected by vacuum filtration and washed with cold water to remove any residual acid.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**.
 - The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic Data

The structure of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** is confirmed by spectroscopic analysis.

¹H NMR (DMSO-d₆, 500 MHz):

- δ 8.15 (d, J=8.8 Hz, 2H, Ar-H)
- δ 7.60 (d, J=8.8 Hz, 2H, Ar-H)

- δ 1.55 (m, 2H, CH₂)

- δ 1.25 (m, 2H, CH₂)

- δ 12.5 (s, 1H, COOH)

¹³C NMR (DMSO-d₆, 125 MHz):

- δ 173.5 (C=O)

- δ 149.0 (C-NO₂)

- δ 146.5 (C-Ar)

- δ 131.0 (CH-Ar)

- δ 123.5 (CH-Ar)

- δ 27.0 (C-cyclopropane)

- δ 16.0 (CH₂-cyclopropane)

This guide provides essential technical information on **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**

Nitrophenyl)cyclopropanecarboxylic acid, serving as a valuable resource for its application in research and development. For further details on specific applications and safety handling, consulting dedicated chemical safety databases and relevant scientific literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Nitrophenyl)cyclopropanecarboxylic acid - Lead Sciences [lead-sciences.com]

- 2. (1S,2R)-2-Phenylcyclopropanecarboxylic acid | C₁₀H₁₀O₂ | CID 736144 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents
[patents.google.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- To cite this document: BenchChem. [1-(4-Nitrophenyl)cyclopropanecarboxylic acid molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320316#1-4-nitrophenyl-cyclopropanecarboxylic-acid-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com